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Compound Focus: Benzyl 2-oxoacetate

CAS No.: 52709-42-9

Cat. No.: S1910668

Chemical Profile of Benzyl 2-oxoacetate

The table below summarizes the core identifier and property data for benzyl 2-oxoacetate, a potential

precursor in heterocyclic synthesis [1] [2].

Property Value | Description

CAS Number 52709-42-9

Molecular CoHsO3

Formula

Molecular 164.16 g/mol

Weight

SMILES 0O=C(OCC1=CC=CC=C1)C=0
Purity >98% (from one supplier) [2]
Storage Inert atmosphere, 2-8°C [1]
Hazard H302, H315, H319, H335 (Harmful if swallowed, causes skin/eye irritation, may
Statements cause respiratory irritation) [1]
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Case Study: A Related Heterocyclic Building Block in
Drug Discovery

While direct experimental data for benzyl 2-oxoacetate is limited, a 2023 study details the synthesis and
application of N-benzyl-2-oxo-1,2-dihydrofuro|3,4-d]pyrimidine-3(4H)-carboxamide (DHFP), a
complex heterocyclic compound that shares conceptual similarities as a benzyl- and oxo-functionalized

building block [3].

The following diagram illustrates the multi-step synthesis workflow for this compound:
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Synthesis workflow for the DHFP heterocycle [3]

Experimental Protocol & Characterization
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This section outlines the key methodologies from the study [3].

¢ Synthesis Procedure: The synthesis of DHFP was monitored by Thin-Layer Chromatography
(TLC). The final product was purified using column chromatography with silica gel (Merck 70-
230 mesh) as the stationary phase.
e Instrumentation for Characterization:
o NMR Spectroscopy: The compound's structure was confirmed using a Varian Mercury Plus
400 MHz spectrometer (*H NMR at 400 MHz, 13C NMR at 100 MHZz), using DMSO-d6 as the
solvent.
o FTIR Spectroscopy: Infrared spectra were recorded on a Perkin Elmer FTIR/FIR
Spectrophotometer Frontier to identify functional groups.
o Mass Spectrometry: High-resolution mass spectra (HRMS) were obtained using a UPLC-
UHR-Q/TOF (ABSCIEX Triple TOF 4600) system.
o Melting Point: Determined on an Electrothermal melting point analyzer.

Computational & Biological Evaluation

The researchers extensively evaluated the DHFP compound's properties [3].

e Computational Analysis: The three-dimensional geometry of DHFP was optimized using Density
Functional Theory (DFT) at the B3LYP/6-311++G(2d,p) level. This provided insights into its
geometrical properties, HOMO-LUMO energies, and molecular electrostatic potential.

¢ Anticancer Activity: The biological activity of DHFP was tested against human colon cancer
(HT29) and prostate cancer (DU145) cell lines using the MTT assay.

¢ Molecular Docking: Studies were performed with AutoDock Tools to investigate the interaction
between DHFP and the EGFR tyrosine kinase (PDB ID: 1M17), a key target in cancer therapy. The
results suggested that DHFP could effectively dock into the active site of the enzyme.

e Drug-Likeness Profile: The study used SwissADME and ADMET-SAR web tools to predict the
pharmacokinetic properties of DHFP. It was found to obey Lipinski's rule of five, indicating a high
probability of good oral bioavailability.

Key Insights for Researchers

The case study on DHFP demonstrates the critical role a "benzyl 2-oxoacetate"-like building block can play

in modern drug discovery:

¢ Versatile Intermediate: The 2-oxoacetate moiety and benzyl group can be key structural
components for constructing complex, biologically active heterocycles like furopyrimidines [3].
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e From Synthesis to Application: A comprehensive approach—combining synthesis, spectroscopic
characterization, computational modeling, and biological testing—is essential for validating the utility
of a novel building block [3].

o Early ADMET Assessment: Integrating computational ADMET (Absorption, Distribution, Metabolism,
Excretion, Toxicity) profiling early in the development process can significantly de-risk the journey of a
compound from the lab to a potential drug candidate [3].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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